molecular formula C13H19NO B13598600 3-(4-Ethylbenzyl)pyrrolidin-3-ol

3-(4-Ethylbenzyl)pyrrolidin-3-ol

Cat. No.: B13598600
M. Wt: 205.30 g/mol
InChI Key: XQJODRLZSZMFSV-UHFFFAOYSA-N
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Description

3-(4-Ethylbenzyl)pyrrolidin-3-ol is a pyrrolidine derivative featuring a 4-ethylbenzyl substituent at the C3 position of the pyrrolidine ring. For instance, it has been utilized in the preparation of sodium-glucose co-transporter 2 (SGLT2) inhibitors, a class of therapeutics for type 2 diabetes . Its stereochemical configuration and substituent positioning influence its pharmacological and physicochemical properties, making it a subject of comparative studies with analogous pyrrolidine derivatives.

Properties

Molecular Formula

C13H19NO

Molecular Weight

205.30 g/mol

IUPAC Name

3-[(4-ethylphenyl)methyl]pyrrolidin-3-ol

InChI

InChI=1S/C13H19NO/c1-2-11-3-5-12(6-4-11)9-13(15)7-8-14-10-13/h3-6,14-15H,2,7-10H2,1H3

InChI Key

XQJODRLZSZMFSV-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)CC2(CCNC2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethylbenzyl)pyrrolidin-3-ol typically involves the following steps:

Industrial Production Methods: Industrial production of 3-(4-Ethylbenzyl)pyrrolidin-3-ol may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like chromatography .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(4-Ethylbenzyl)pyrrolidin-3-ol involves its interaction with various molecular targets. The pyrrolidine ring can interact with enzymes and receptors, influencing their activity. The compound’s hydroxyl group can form hydrogen bonds, enhancing its binding affinity to biological targets . The 4-ethylbenzyl group can contribute to hydrophobic interactions, further stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrrolidine Derivatives

Compound Name Substituents Pharmacological Activity Synthesis Method References
3-(4-Ethylbenzyl)pyrrolidin-3-ol 4-Ethylbenzyl at C3 Intermediate for SGLT2 inhibitors Multi-step synthesis from 5-bromo-2-chlorobenzoic acid
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) Phenylethyl at N1, phenyl-oxadiazole Antiviral (specific activity not detailed) Substitution with (3S)-pyrrolidin-3-ol derivative
(3S,4R)-4-Benzylpyrrolidin-3-ol Benzyl at C4 Not specified Undisclosed (commercial availability)
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol Dihydrobenzofuran-ethyl at C3 Not specified Custom synthesis
(3S,4S)-4-Methylpyrrolidin-3-ol Methyl at C4 Not specified Undisclosed

Key Observations:

Substituent Impact on Activity :

  • The 4-ethylbenzyl group in the target compound contributes to its role in SGLT2 inhibitor synthesis, likely due to enhanced lipophilicity and steric bulk compared to smaller substituents like methyl .
  • Antiviral compounds (e.g., 1a and 1b in ) incorporate aromatic heterocycles (e.g., 1,2,4-oxadiazole) and phenylethyl groups, suggesting that extended π-systems enhance antiviral targeting .

Stereochemical Considerations :

  • Enantiomeric purity is critical for bioactivity. For example, the antiviral agents 1a (3R) and 1b (3S) in demonstrate distinct activity profiles, underscoring the importance of stereoselective synthesis . Similarly, highlights patented methods for obtaining enantiomerically pure (3S)-pyrrolidin-3-ol, a precursor for bioactive derivatives .

Synthetic Accessibility :

  • The target compound’s synthesis involves multi-step protocols to avoid undesired isomers, as seen in . In contrast, analogues like 1a/1b are synthesized via direct substitution of pyrrolidin-3-ol derivatives, emphasizing modular approaches for structure–activity relationship (SAR) studies .

Physicochemical Properties

The substituent nature significantly influences molecular weight, polarity, and solubility:

Table 2: Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups
3-(4-Ethylbenzyl)pyrrolidin-3-ol C₁₃H₁₉NO 205.30 Hydroxyl, ethylbenzyl
(3S,4R)-4-Benzylpyrrolidin-3-ol C₁₁H₁₅NO 177.24 Hydroxyl, benzyl
3-(2-(2,3-Dihydrobenzofuran-5-yl)ethyl)pyrrolidin-3-ol C₁₃H₁₇NO₂ 233.31 Hydroxyl, dihydrobenzofuran
(3S,4S)-4-Methylpyrrolidin-3-ol C₅H₁₁NO 101.15 Hydroxyl, methyl
  • Hydrogen Bonding : The hydroxyl group at C3 enables hydrogen bonding, crucial for target binding in SGLT2 inhibitors and antiviral agents .

Biological Activity

3-(4-Ethylbenzyl)pyrrolidin-3-ol is a compound of interest in medicinal chemistry due to its potential pharmacological properties. Understanding its biological activity is crucial for exploring its applications in drug development. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound, supported by data tables and relevant research findings.

Synthesis

The synthesis of 3-(4-Ethylbenzyl)pyrrolidin-3-ol typically involves the reaction of pyrrolidine derivatives with 4-ethylbenzyl halides or related precursors. The synthetic pathways often emphasize the formation of the pyrrolidine ring and the introduction of the ethylbenzyl group.

Biological Activity

The biological activity of 3-(4-Ethylbenzyl)pyrrolidin-3-ol has been investigated in various studies, highlighting its potential as an analgesic, anti-inflammatory, and neuroprotective agent.

Pharmacological Properties

  • Analgesic Activity : Studies have demonstrated that derivatives of pyrrolidin-3-ol exhibit significant analgesic effects in animal models. For instance, compounds structurally similar to 3-(4-Ethylbenzyl)pyrrolidin-3-ol showed a reduction in pain responses comparable to standard analgesics.
  • Anti-inflammatory Effects : Research indicates that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory properties. In vitro assays revealed a decrease in interleukin (IL)-6 and tumor necrosis factor (TNF)-α production upon treatment with 3-(4-Ethylbenzyl)pyrrolidin-3-ol.
  • Neuroprotective Activity : Preliminary studies suggest that this compound can protect neuronal cells from oxidative stress and apoptosis. The mechanism appears to involve the modulation of signaling pathways associated with cell survival.

Data Tables

Biological Activity Observed Effect Reference
AnalgesicPain reduction
Anti-inflammatoryDecreased IL-6 and TNF-α
NeuroprotectiveReduced oxidative stress

Case Studies

  • Case Study on Analgesic Effects : A study conducted on rats demonstrated that administration of 3-(4-Ethylbenzyl)pyrrolidin-3-ol resulted in a significant decrease in pain response measured by the tail-flick test, indicating potent analgesic properties.
  • Anti-inflammatory Mechanism Investigation : In vitro experiments using human monocyte-derived macrophages showed that treatment with this compound led to a marked decrease in pro-inflammatory cytokine release, suggesting a mechanism for its anti-inflammatory effects.

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